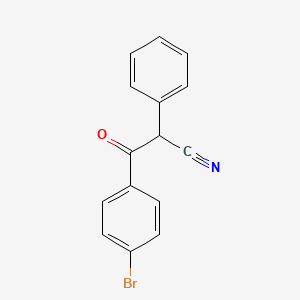

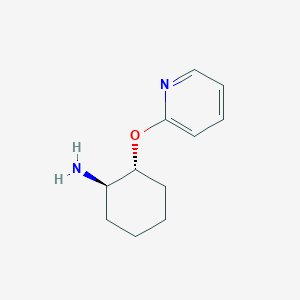

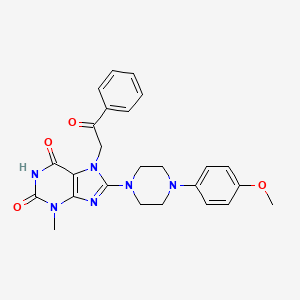

![molecular formula C8H7N3O3 B3012825 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2168266-79-1](/img/structure/B3012825.png)

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. One approach is the multi-component reaction (MCR) chemistry, which allows for the condensation of different starting materials to form complex structures in a single step. For instance, a novel three-component, one-pot condensation has been described for synthesizing 6-oxo-tetrahydropyrazine carboxylic acid esters from aldehydes, amines, and isocyano-acrylic acid esters . Another method involves a 3+2 annulation method for the direct synthesis of substituted pyrazoles, which can be further modified to produce various pyrazine derivatives . Additionally, a two-step procedure starting from tetrahydropyridine carboxylates has been used to prepare pyrazolo[3,4-b]pyridine carboxylates, showcasing the versatility of pyrazine synthesis .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. Theoretical calculations, such as DFT, can also be used to predict and compare the molecular structure with experimental data .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cyclocondensation and intermolecular cyclodehydration. For example, cyclocondensation reactions have been used to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives . In another study, the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide followed by hydrolysis and cyclodehydration yielded dipyrazolo[1,5-a]pyrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for their practical applications. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and, consequently, the physical properties of the compounds . The antioxidant properties of pyrazine derivatives can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays .

Scientific Research Applications

Synthesis and Chemical Properties

- Versatile Synthesis Applications : This compound is involved in novel synthesis methods. For instance, it's part of a three-component, one-pot condensation process yielding related esters from aldehydes, amines, and isocyano-acrylic acid methyl ester (Illgen et al., 2004).

- Facile One-Pot Synthesis : It can be synthesized using a straightforward one-pot three-step protocol starting from pyrazole-3-carboxylic acids, demonstrating the compound's flexibility in chemical synthesis (Zaremba et al., 2013).

Biological and Pharmacological Research

- Anticancer Activity : Some derivatives, like Pyrazolo[3,4-d]pyrimidin-4-ones, show significant antitumor activity. This includes inhibitory effects on human breast adenocarcinoma cell lines, suggesting potential in cancer research (Abdellatif et al., 2014).

- Angiotensin II Receptor Antagonists : Derivatives like pyrazolo[1,5-a]pyrimidine are potent angiotensin II antagonists, which are crucial for developing treatments for hypertension (Shiota et al., 1999).

Structural and Theoretical Investigations

- Spectral and Theoretical Studies : Research into derivatives of pyrazole-4-carboxylic acid, closely related to the compound , has been conducted, combining experimental and theoretical approaches. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing to a deeper understanding of the compound's properties (Viveka et al., 2016).

Supramolecular Chemistry

- Hydrogen Bond and Metal-Directed Self-Assembly : Studies show that the carboxylic acid functionalized versions of the compound can engage in hydrogen bond interactions and metal-mediated self-assembly, hinting at its utility in designing complex molecular structures (Kong et al., 2012).

Synthesis of Ligands and Complexes

- Formation of Metal Ion Complexes : Highly substituted derivatives can form complexes with platinum(II) and palladium(II) metal ions, suggesting applications in coordination chemistry and possibly in catalysis (Budzisz et al., 2004).

Future Directions

Pyrrolopyrazine derivatives have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

The compound, 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid, has been found to interact with several targets in the biomedical field. These include vasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists , selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators , inhibitors of mycobacterium tuberculosis H37RV , inhibitors of lung cancer tumors A549 and H322b , inhibitors of catalytic activity of HIV-1 9 integrase , TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases.

Mode of Action

For instance, as an inhibitor, it may bind to its target and prevent its normal function, leading to a decrease in the activity of the target .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the vasopressin and fibrinogen pathways through its antagonistic action on their receptors. It can also influence the glutamate signaling pathway through its modulatory action on GluN2A and mGluR5 receptors. Furthermore, it can affect the mycobacterium tuberculosis pathway and cancer cell proliferation pathways through its inhibitory action .

Result of Action

The result of the compound’s action depends on its interaction with its targets. For example, its antagonistic action on vasopressin and fibrinogen receptors can lead to changes in blood pressure and clotting. Its modulatory action on glutamate receptors can affect neuronal signaling. Its inhibitory action on mycobacterium tuberculosis and cancer cell proliferation can lead to a decrease in the growth of these cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances in the environment can affect the compound’s absorption and distribution .

properties

IUPAC Name |

2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFHHOVLNCBGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CNC(=O)C2=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

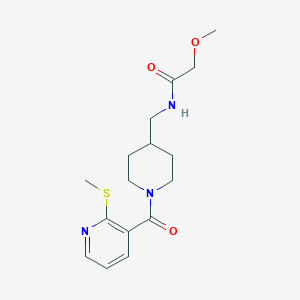

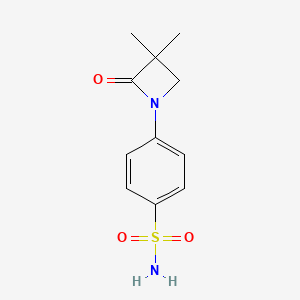

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)

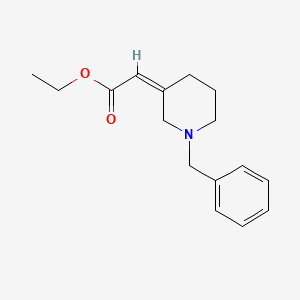

![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)

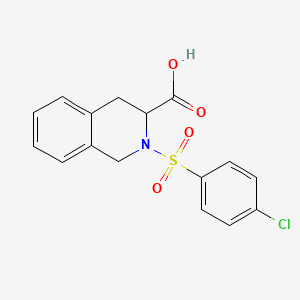

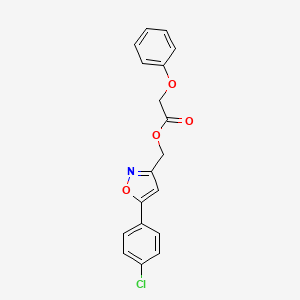

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

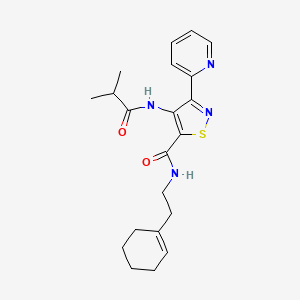

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)